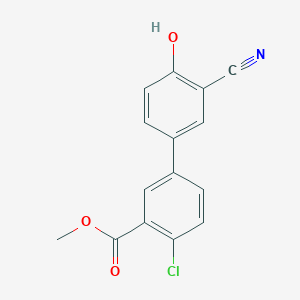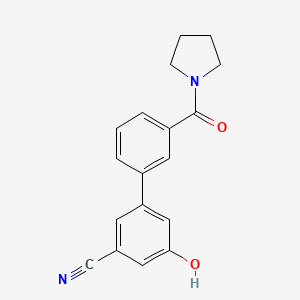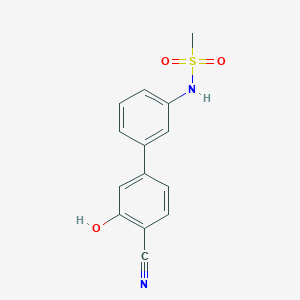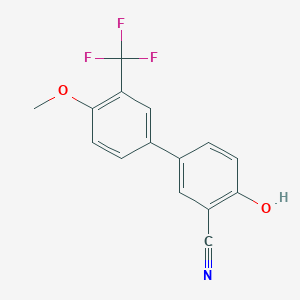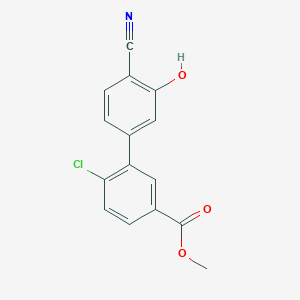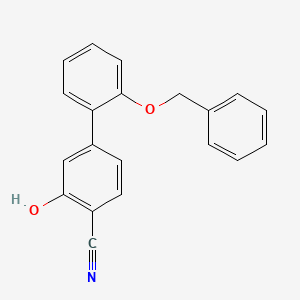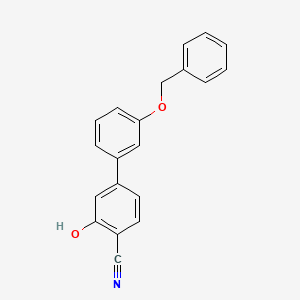
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% (5-BPCP-95) is a synthetic organic compound widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 303.33 g/mol and a melting point of 140 °C. 5-BPCP-95 is a versatile compound that has many applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers and other materials. In addition, 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% is used in the study of enzyme inhibition, drug metabolism, and protein structure.
Mécanisme D'action
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has a number of different mechanisms of action. It is known to inhibit enzymes such as cytochrome P450 and monoamine oxidase. It is also known to bind to and modulate the activity of a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes.
Biochemical and Physiological Effects
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. In addition, 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has been shown to affect the expression of a number of genes, including those involved in the regulation of cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments is its versatility. It can be used in a variety of different reactions and can be used to synthesize a wide range of compounds. Additionally, 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% is relatively stable and can be stored for extended periods of time. The main limitation of using 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments is its potential toxicity. It is known to be toxic to a variety of cells and organisms and should be handled with caution.
Orientations Futures
There are a number of potential future directions for 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% research. One potential direction is the development of new synthetic methods for the production of 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95%. Another potential direction is the exploration of its potential therapeutic applications. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential uses. Finally, research into the development of new analytical methods for the detection and quantification of 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% could lead to improved safety and efficacy in its use.
Méthodes De Synthèse
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% can be synthesized through a reaction between phenylmagnesium bromide and 4-benzyloxybenzaldehyde in the presence of a catalytic amount of sodium cyanide. The reaction is carried out in an inert atmosphere and can be completed in two steps. In the first step, the phenylmagnesium bromide reacts with the 4-benzyloxybenzaldehyde to form a benzyloxy-substituted phenylmagnesium bromide. In the second step, the benzyloxy-substituted phenylmagnesium bromide reacts with sodium cyanide to form 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95%.
Propriétés
IUPAC Name |
2-hydroxy-4-(4-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-18-7-6-17(12-20(18)22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKQQTFBBCXBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685007 |
Source


|
| Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyloxyphenyl)-2-cyanophenol | |
CAS RN |
1261984-40-0 |
Source


|
| Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

